[(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate is a complex organic compound that features a benzimidazole core, a vinyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Esterification: The final step involves the esterification of the vinylated benzimidazole with 4-methylbenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the vinyl group.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.
Reduction: The major product would be the ethylated derivative of the original compound.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of [(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its benzimidazole core. The vinyl group and ester functionality could also play roles in its binding affinity and specificity.
Properties
IUPAC Name |
[(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-4-17-29-24-8-6-5-7-23(24)28-26(29)18-25(21-13-9-19(2)10-14-21)31-27(30)22-15-11-20(3)12-16-22/h5-16,18H,4,17H2,1-3H3/b25-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBLJRRSHBOSIJ-XIEYBQDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)C)/OC(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.